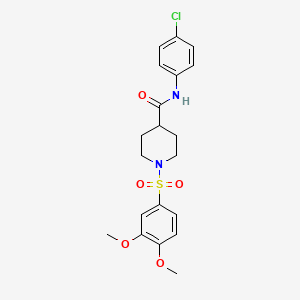
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. The compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine site. This blocks the receptor's activation by glutamate, which is the primary excitatory neurotransmitter in the brain. By modulating NMDA receptor activity, N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide can regulate synaptic plasticity and prevent the excessive activation of the receptor that can lead to excitotoxicity and neuronal damage.
Biochemical and physiological effects:
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects on the brain and nervous system. These include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the prevention of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its high selectivity and specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor modulation on various physiological processes without the confounding effects of other neurotransmitter systems. However, one limitation of using N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which can limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. One area of focus could be the development of more potent and selective NMDA receptor antagonists based on the structure of N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. Another potential direction could be the investigation of the compound's effects on other neurological disorders, such as traumatic brain injury or stroke. Additionally, future research could explore the potential of N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide as a therapeutic agent in combination with other drugs or therapies.
Méthodes De Synthèse
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde, followed by the formation of a piperidine intermediate and subsequent sulfonation and amide formation reactions.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been shown to exhibit neuroprotective effects by preventing excitotoxicity and oxidative stress, which are implicated in the pathogenesis of these disorders.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-18-8-7-17(13-19(18)28-2)29(25,26)23-11-9-14(10-12-23)20(24)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXWCFOBOZTVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

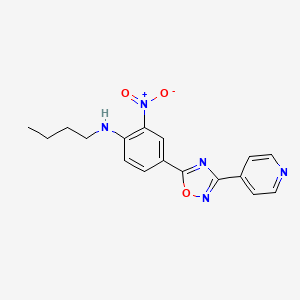
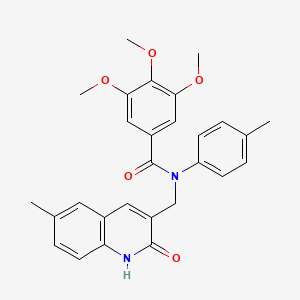

![N-cyclohexyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686005.png)
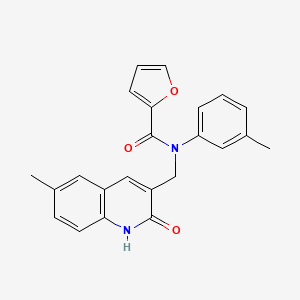
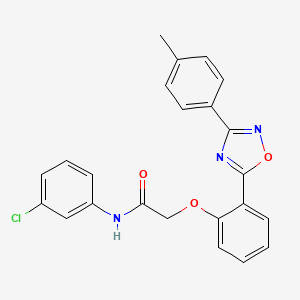
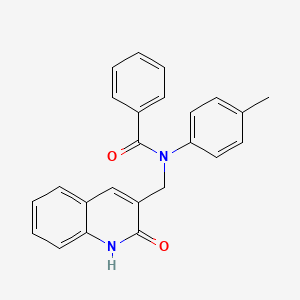



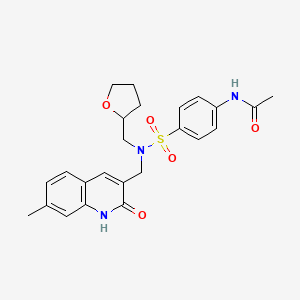
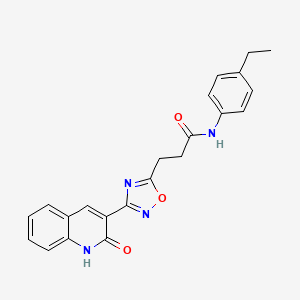
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)
